molecular formula C8H10BrN3 B1276686 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine CAS No. 446286-61-9

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1276686
CAS No.: 446286-61-9
M. Wt: 228.09 g/mol
InChI Key: AKQGPROZPHKDMD-UHFFFAOYSA-N
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Description

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C8H10BrN3. It is characterized by a pyrimidine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like acetonitrile or ethyl acetate. The reaction mixture is usually heated to reflux to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron or organotin reagents

Major Products

The major products formed from these reactions include substituted pyrimidines, lactams, and various coupled products, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring enhances the compound’s binding affinity and selectivity, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(piperidin-1-yl)pyrimidine
  • 5-Bromo-2-(morpholin-1-yl)pyrimidine
  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine

Uniqueness

5-Bromo-2-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher binding affinity and selectivity for certain biological targets, making it a valuable tool in medicinal chemistry and biochemical research .

Properties

IUPAC Name

5-bromo-2-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQGPROZPHKDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425084
Record name 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446286-61-9
Record name 5-Bromo-2-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from 2-chloro-5-bromopyrimidine and pyrrolidine by the method of Example 44 (b).
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